molecular formula C10H9NO B040241 4-Amino-1-naphthol CAS No. 2834-90-4

4-Amino-1-naphthol

Cat. No.: B040241
CAS No.: 2834-90-4
M. Wt: 159.18 g/mol
InChI Key: ABJQKDJOYSQVFX-UHFFFAOYSA-N
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Description

4-Amino-1-naphthol is an organic compound with the molecular formula C10H9NO. It is a derivative of naphthalene, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the synthesis of 4-aminoalkyl-1-naphthol derivatives, which are then converted to the desired compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Air or chemical oxidants.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Substitution: Diazonium salts under acidic conditions.

Major Products:

    Oxidation: 1,4-naphthoquinone.

    Reduction: 4-aminoalkyl-1-naphthol derivatives.

    Substitution: Diazo dyes.

Comparison with Similar Compounds

Uniqueness: 4-Amino-1-naphthol is unique due to its specific combination of amino and hydroxyl groups on the naphthalene ring, which imparts distinct chemical reactivity and applications in various fields.

Properties

IUPAC Name

4-aminonaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJQKDJOYSQVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182580
Record name 4-Amino-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2834-90-4
Record name 4-Amino-1-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-naphthalen-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-AMINO-4-NAPHTHOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 4-amino-1-naphthol has the molecular formula C10H9NO and a molecular weight of 159.19 g/mol.

A: Yes, researchers have used various spectroscopic techniques to characterize this compound. [] Studies have investigated the formation of monomeric and dimeric ions using laser desorption/ionization (LDI) with a nitrogen laser. []

A: this compound serves as a redox mediator in electrochemical biosensors. [, , , , ] It participates in electrochemical-chemical (EC) and electrochemical-enzymatic (EN) redox cycling, enhancing the sensitivity of detection for various analytes. [, , , , ]

A: this compound undergoes repeated cycles of oxidation and reduction at the electrode surface in the presence of appropriate enzymes and reducing agents. [, , , , ] This continuous electron transfer amplifies the electrochemical signal, resulting in a higher sensitivity for analyte detection. [, , , , ]

A: The pH of the solution significantly impacts the electrochemical behavior of this compound during redox cycling. [] As pH decreases, the formal potentials of both this compound and the reducing agent tris(3-carboxyethyl)phosphine (TCEP) increase. [] This pH dependence is crucial for optimizing the sensitivity and selectivity of electrochemical detection methods employing this compound. []

A: Studies using Escherichia coli and Streptococcus faecalis revealed that the position of hydroxyl or amino groups on the naphthalene ring significantly influences radiosensitizing activity. [, ] Compounds with these groups in the ortho and para positions, like this compound, demonstrated greater effectiveness. [, ]

A: Research suggests that the presence of a methyl group, as in vitamin K5 (2-methyl-4-amino-1-naphthol), can reduce the compound's effectiveness compared to this compound in terms of radiosensitizing activity. [] Shifting the amino group to the adjacent ring in aminonaphthol also impacted synergism with radiation. []

A: this compound, particularly vitamin K5 (2-methyl-4-amino-1-naphthol hydrochloride), exhibits strong antimicrobial properties against various bacteria and fungi. [, , , , ] It shows inhibitory or lethal effects against pathogens like Staphylococcus aureus, Escherichia coli, Bacillus pyocyaneum, and Candida albicans. [, , , , , ]

A: Yes, studies demonstrate that this compound can synergistically enhance the activity of antibiotics like penicillin against certain bacteria. [] This suggests its potential use in combination therapy to combat microbial infections. []

ANone: While this compound exhibits antimicrobial and other biological activities, information on its toxicity profile, particularly long-term effects, requires further investigation.

A: A new tetrazolium method utilizes this compound, released from the hydrolysis of Gly-L-Pro-1-hydroxy-4-naphthylamide, for the histochemical localization of dipeptidyl peptidase IV. [] This method allows for precise enzyme localization by forming colored formazans at the sites of enzyme activity. []

A: Early research on this compound focused on its antimicrobial properties and potential as a preservative. [, ] Later, its role in redox cycling reactions for electrochemical sensing and its applications in various assays emerged as important areas of study. [, , , , ]

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